4-[4-(trifluoromethyl)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
Overview
Description
4-[4-(trifluoromethyl)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is a useful research compound. Its molecular formula is C19H12F3NO3 and its molecular weight is 359.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[4-(trifluoromethyl)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is 359.07692773 g/mol and the complexity rating of the compound is 634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[4-(trifluoromethyl)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-(trifluoromethyl)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Catalyzed Synthesis : This compound can be synthesized through a proline-catalyzed three-component cascade reaction, combining aromatic aldehyde, quinoline-2,4-diol, and Meldrum's acid. This method is characterized by its mild reaction conditions and high yields (Du et al., 2013).
Efficient One-Pot Synthesis : Another method for synthesizing derivatives of this compound involves a one-pot synthesis catalyzed by L-Proline, using aromatic aldehydes and Meldrum’s acid (Zhu et al., 2012).
Molecular Rearrangement Applications : Treatment of certain quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate leads to the production of dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones, which can undergo bromination and alkaline hydrolysis to form carboxylic acids and decarboxylated products. This showcases its utility in molecular rearrangement studies (Klásek et al., 2003).
Applications in Material Science
Use in Photovoltaic Properties : Certain derivatives of pyrano[3,2-c]quinoline have been studied for their photovoltaic properties and potential applications in organic-inorganic photodiode fabrication. These studies include the investigation of electrical properties and diode parameters under various conditions (Zeyada et al., 2016).
Fluorescence Applications : Derivatives of this compound have been synthesized and found to exhibit spontaneous and stimulated fluorescence, which could be of significant interest in the development of fluorescent dyes (Knierzinger & Wolfbeis, 1980).
Structural and Optical Properties : The structural and optical properties of certain pyrano[3,2-c]quinoline derivatives have been examined, highlighting their potential use in thin film applications. This includes studying their polycrystalline nature and evaluating parameters like molar extinction coefficient and electric dipole strength (Zeyada et al., 2016).
properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3NO3/c20-19(21,22)11-7-5-10(6-8-11)13-9-15(24)26-17-12-3-1-2-4-14(12)23-18(25)16(13)17/h1-8,13H,9H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWNANWBCKXGQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3NC2=O)OC1=O)C4=CC=C(C=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(trifluoromethyl)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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